molecular formula C23H11F3N2O3S2 B13065396 3-[(5Z)-4-oxo-2-sulfanylidene-5-{[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-3-yl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione

3-[(5Z)-4-oxo-2-sulfanylidene-5-{[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-3-yl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione

Cat. No.: B13065396
M. Wt: 484.5 g/mol
InChI Key: PZUVORXORYRKBK-GZTJUZNOSA-N
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Description

The compound 3-[(5Z)-4-oxo-2-sulfanylidene-5-{[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-3-yl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione is a complex organic molecule featuring a thiazolidine ring, a trifluoromethyl group, and multiple conjugated systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of primary amines with carbon disulfide and dialkyl maleates to form the thiazolidine ring . . The final steps often involve cyclization and purification processes to achieve the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively . The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its complex structure, which includes multiple functional groups and conjugated systems.

Properties

Molecular Formula

C23H11F3N2O3S2

Molecular Weight

484.5 g/mol

IUPAC Name

2-[(5E)-4-oxo-2-sulfanylidene-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-3-yl]benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C23H11F3N2O3S2/c24-23(25,26)16-10-2-1-5-13(16)11-17-21(31)28(22(32)33-17)27-19(29)14-8-3-6-12-7-4-9-15(18(12)14)20(27)30/h1-11H/b17-11+

InChI Key

PZUVORXORYRKBK-GZTJUZNOSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C(F)(F)F

Origin of Product

United States

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